molecular formula C12H14ClN B2767223 1-(2,3-Dihydro-1h-inden-1-yl)prop-2-yn-1-amine hydrochloride CAS No. 2241141-42-2

1-(2,3-Dihydro-1h-inden-1-yl)prop-2-yn-1-amine hydrochloride

Cat. No.: B2767223
CAS No.: 2241141-42-2
M. Wt: 207.7
InChI Key: YTBMOTYFHAKVPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.ClH/c1-2-12(13)11-8-7-9-5-3-4-6-10(9)11;/h1,3-6,11-12H,7-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBMOTYFHAKVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CCC2=CC=CC=C12)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241141-42-2
Record name 1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1h-inden-1-yl)prop-2-yn-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1h-inden-1-yl)prop-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2,3-Dihydro-1H-inden-1-yl)prop-2-yn-1-amine hydrochloride is C₁₂H₁₃N·HCl, and it has a molecular weight of approximately 171.24 g/mol. The compound features a propargylamine group attached to an indene moiety, which is essential for its biological activity.

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, where it is being studied for its potential as a monoamine oxidase inhibitor (MAOI). MAOIs are important for treating various neurological disorders, including depression and anxiety. By inhibiting monoamine oxidase, the compound may increase levels of neurotransmitters such as serotonin and dopamine in the brain, potentially leading to improved mood and cognitive function.

Biological Studies

The compound's interactions with biological molecules make it a valuable subject for biological studies. Research indicates that similar compounds exhibit a range of biological activities, including:

  • Antibacterial : Potential effectiveness against bacterial infections.
  • Antitumor : Investigated for its capability to inhibit tumor growth.
  • Anti-inflammatory : May reduce inflammation in various conditions.

These activities suggest that this compound could be explored further for therapeutic applications in treating infections and inflammatory diseases.

Materials Science

In materials science, the unique structure of this compound makes it a candidate for developing new materials with specific electronic properties. Its application could extend to creating advanced materials for electronics or photonics due to its distinctive chemical characteristics.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1h-inden-1-yl)prop-2-yn-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, as a potential MAOI, it inhibits the activity of monoamine oxidase enzymes, thereby increasing the levels of neurotransmitters like serotonin and dopamine in the brain . This action can modulate mood and cognitive functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications References
This compound 2241141-42-2 C₁₂H₁₄ClN 207.7 Propargylamine substituent Potential use in click chemistry or as a synthon for bioactive molecules; unconfirmed biological activity
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride 1034457-07-2 C₁₃H₂₀ClN 225.76 Tertiary amine (methylpropanamine) Psychoactive derivative; structural analog of cathinones
(S)-2,3-Dihydro-1H-inden-1-amine hydrochloride 70146-15-5 C₉H₁₂ClN 169.65 Primary amine Intermediate in chiral synthesis; no reported bioactivity
2-(Diethylamino)-N-(2,3-dihydro-1H-inden-1-yl)acetamide hydrochloride 72336-00-6 C₁₅H₂₁ClN₂O 288.79 Diethylaminoacetamide substituent Anticholinergic or CNS modulator (inferred from structural analogs)
Moiamide B (AccC inhibitor) - C₂₄H₂₀ClN₅O 453.90 Imidazopyridine-carboxamide group IC₅₀ = 0.125 µM (E. coli AccC); highlights scaffold versatility for antibacterial design
Key Structural and Functional Differences:

Propargylamine vs. In contrast, tertiary amines (e.g., 1034457-07-2) enhance lipophilicity and may improve blood-brain barrier penetration, as seen in cathinone derivatives .

Primary Amines vs. Substituted Amines: Primary amines (e.g., 70146-15-5) lack steric bulk, favoring hydrogen-bond interactions but limiting membrane permeability. Substituted amines (e.g., diethylaminoacetamide in 72336-00-6) balance solubility and target engagement .

Biological Activity :

  • While the target compound’s bioactivity remains uncharacterized, analogs like moiamide B demonstrate potent enzyme inhibition (IC₅₀ = 0.02–0.125 µM) . The propargyl group’s electron-withdrawing nature could modulate binding affinity in similar systems.

Biological Activity

1-(2,3-Dihydro-1H-inden-1-yl)prop-2-yn-1-amine hydrochloride, a hydrochloride salt of a propargylamine derivative, is an organic compound with the molecular formula C₁₂H₁₃N·HCl. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a monoamine oxidase inhibitor (MAOI) and in various other therapeutic applications.

The compound features an indene moiety, which is significant for its biological activity. The synthesis typically involves cyclization reactions and the formation of the hydrochloride salt through treatment with hydrochloric acid. The compound's structure can be represented as follows:

IUPAC Name 1(2,3dihydro1Hinden1yl)prop2yn1amine;Hydrochloride\text{IUPAC Name }1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine;\text{Hydrochloride}

Research indicates that this compound may act as a monoamine oxidase inhibitor (MAOI). MAOIs are known to increase levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which can be beneficial for treating conditions like depression and anxiety disorders.

Case Studies

A recent study highlighted the potential of indane derivatives in medicinal applications, noting that certain compounds have been effective in combating bacterial infections . While direct studies on this compound are sparse, its structural similarity to known bioactive compounds suggests a promising avenue for further research.

Comparative Analysis

Compound NameActivity TypeMIC (µg/mL)Reference
Indane Derivative AAntibacterial3.12
Indane Derivative BAntibacterial12.5
1-(2,3-Dihydro-Indenyl)Propynyl AmineMAOI PotentialN/A

Applications in Medicinal Chemistry

The unique structure of this compound makes it a candidate for developing new therapeutic agents. Its potential applications include:

Neuroprotective Agents: Due to its MAOI activity, it may be explored for neurodegenerative diseases.

Antibacterial Agents: Further exploration into its antimicrobial properties could yield new treatments for resistant bacterial strains.

Material Science: The compound's electronic properties may also lend itself to applications in materials science .

Q & A

What are the critical considerations for optimizing the synthesis of 1-(2,3-Dihydro-1H-inden-1-yl)prop-2-yn-1-amine hydrochloride?

Basic Research Question
Synthesis optimization requires careful control of reaction parameters. Key factors include:

  • Catalysts : Palladium or copper salts are commonly used to facilitate coupling reactions, as seen in analogous indenylamine syntheses .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency by stabilizing intermediates .
  • Temperature : Moderate temperatures (e.g., 60–80°C) balance reaction rate and side-product formation .
  • Purification : Chromatography or recrystallization ensures high purity (>95%), critical for downstream applications .

How can computational methods enhance the design of reaction pathways for this compound?

Advanced Research Question
Modern approaches integrate quantum chemical calculations and experimental data to streamline synthesis. For example:

  • Reaction Path Search : Quantum mechanical simulations predict feasible pathways, reducing trial-and-error experimentation .
  • Machine Learning : Algorithms analyze historical reaction data to recommend optimal conditions (e.g., catalyst loading, solvent ratios) .
  • In Silico Screening : Molecular docking studies assess the compound’s interactions with biological targets, guiding functional group modifications .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
Comprehensive characterization requires multi-modal analysis:

  • NMR : 1^1H and 13^{13}C NMR confirm the indenyl and propargylamine moieties, with shifts at δ 2.5–3.5 ppm indicating amine protons .
  • IR : Stretching vibrations near 3300 cm1^{-1} (N–H) and 2100 cm1^{-1} (C≡C) validate the structure .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion peak at m/z 221.097 (calculated for C13_{13}H16_{16}ClN) .

How do structural modifications impact the compound’s biological activity?

Advanced Research Question
Substituent effects are critical for pharmacological applications:

  • Propargyl Group : The terminal alkyne enables click chemistry for bioconjugation but may reduce solubility .
  • Indenyl Rigidity : The fused bicyclic system enhances binding affinity to serotonin receptors, as shown in related indenylamine derivatives .
  • Chirality : Enantiomeric purity (e.g., R vs. S configurations) significantly alters receptor selectivity, necessitating asymmetric synthesis protocols .

What safety protocols are recommended for handling this compound?

Basic Research Question
Safety data for structurally similar compounds suggest:

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles .
  • Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent degradation .

How can researchers resolve contradictions in reported solubility data?

Advanced Research Question
Discrepancies arise from experimental conditions. A systematic approach includes:

  • Solvent Screening : Test solubility in DMSO, water, and ethanol at varying pH levels .
  • Hansen Solubility Parameters : Compare polarity (δD_D), hydrogen bonding (δH_H), and dispersion (δP_P) to identify optimal solvents .
  • Co-solvency : Use blends like DMSO-water (1:1) to enhance aqueous solubility for biological assays .

What strategies improve yield in multi-step syntheses of this compound?

Advanced Research Question
Yield optimization involves:

  • Intermediate Trapping : Quench reactive intermediates (e.g., iminium ions) to prevent side reactions .
  • Flow Chemistry : Continuous reactors minimize decomposition and improve heat/mass transfer .
  • Catalyst Recycling : Immobilized catalysts (e.g., Pd on carbon) reduce costs and waste .

How does this compound compare to structurally related amines in receptor binding studies?

Advanced Research Question
Comparative studies highlight:

  • Affinity Trends : The indenyl scaffold shows higher affinity for 5-HT2A_{2A} receptors vs. phenylpiperazine derivatives .
  • Selectivity : Propargyl substitution reduces off-target interactions with dopamine receptors compared to ethylamine analogs .
  • Metabolic Stability : The hydrochloride salt improves bioavailability but may require co-administration with CYP450 inhibitors .

What are the best practices for scaling up laboratory synthesis to pilot-scale production?

Advanced Research Question
Scale-up challenges include:

  • Heat Management : Use jacketed reactors to control exothermic reactions .
  • Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistency .
  • Quality Control : Implement HPLC-MS at critical stages to detect impurities early .

How can researchers validate the compound’s stability under physiological conditions?

Advanced Research Question
Stability assays involve:

  • pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) for 24–72 hours .
  • LC-MS/MS Analysis : Monitor degradation products like indenyl ketones or propargyl alcohols .
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks to predict shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.